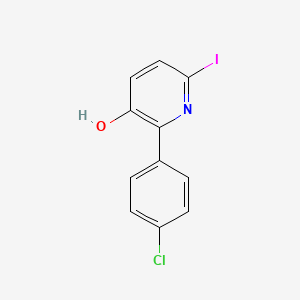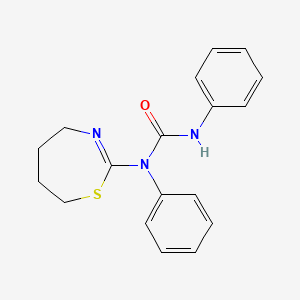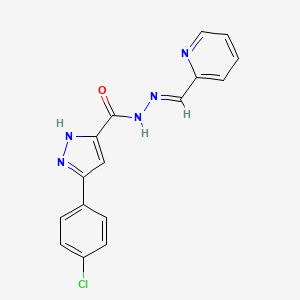
2-(4-chlorophenyl)-6-iodo-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds typically involves strategic functionalization of pyridine rings and chlorophenyl moieties, showcasing diverse synthetic pathways and intermediates. For instance, the synthesis of 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate demonstrates the use of a tetrahydropyridine ring as an intermediate, adopting a half-chair conformation and highlighting the intricate positioning of chlorophenyl groups (Vimalraj & Pandiarajan, 2010).
Molecular Structure Analysis
The structural characterization of chlorophenyl-pyridine derivatives often reveals complex conformations and intermolecular interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate shows specific orientations of Cl atoms attached to the phenyl group, indicating significant molecular interactions within the crystal lattice (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Compounds similar to 2-(4-chlorophenyl)-6-iodo-3-pyridinol exhibit diverse chemical reactivities, including interactions with peroxyl radicals and potential antioxidant properties. A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlights their role as potent phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Synthesis and Characterization of Pyridine Derivatives
- Derivatives Synthesis : The synthesis and characterization of various pyridine derivatives, including their crystal structure, optical, and electrochemical properties, have been explored. These studies focus on understanding the intramolecular charge transfer and its impact on the compound's properties (Andreu et al., 2000).
Applications in Polymerization and Catalysis
- Polymerization Behavior : Research on 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives has highlighted their role in catalysis, including luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This suggests potential catalytic applications of related pyridine compounds in material science and biochemistry (Halcrow, 2005).
Biocatalytic Synthesis and Green Chemistry
- Green Synthesis of Chiral Intermediates : The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system represents a green and efficient approach. This example illustrates the potential for utilizing similar compounds in biocatalytic processes for synthesizing chiral intermediates with applications in pharmaceutical manufacturing (Chen et al., 2021).
Molecular Docking and Antimicrobial Activity
- Antimicrobial Activity and Molecular Docking : The molecular structure, spectroscopic analysis, and antimicrobial activity of chlorophenyl-pyridine derivatives have been studied. These compounds show promise in microbial inhibition, suggesting potential applications in developing new antimicrobial agents. Additionally, molecular docking studies indicate their potential interaction with biological targets (Sivakumar et al., 2021).
Electro-Optic Materials and Sensing
- Electro-Optic Materials : Research into pyrrole-based donor-acceptor chromophores, including pyridine derivatives, for their use as electro-optic materials. This highlights the potential application of similar compounds in the development of nonlinear optical/electro-optic devices (Facchetti et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-iodopyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO/c12-8-3-1-7(2-4-8)11-9(15)5-6-10(13)14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNWKABFGKCMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)I)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-iodopyridin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)


![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)
![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)
![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)